molecular formula C22H23N3O B2463480 1-(2,3-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-56-6

1-(2,3-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2463480
CAS No.: 847395-56-6
M. Wt: 345.446
InChI Key: ISCBKNIWSFQOJT-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-4-12-24-20-10-6-5-9-18(20)23-22(24)17-13-21(26)25(14-17)19-11-7-8-15(2)16(19)3/h4-11,17H,1,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCBKNIWSFQOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2OC_{20}H_{22}N_{2}O, with a molecular weight of approximately 306.4 g/mol. The compound features a pyrrolidine ring, a benzodiazole moiety, and a dimethylphenyl substituent, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling pathways.
  • Receptor Modulation : The presence of the benzodiazole structure suggests potential interaction with neurotransmitter receptors, which could influence neuronal activity and have implications for neuropharmacology.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityExhibits potential to scavenge free radicals
Enzyme InhibitionPossible inhibition of phospholipase A2
Neuroprotective EffectsPotential modulation of neurotransmitter receptors

Case Study 1: Antioxidant Effects

A study conducted on similar benzodiazole derivatives demonstrated significant antioxidant activity, which was attributed to their ability to donate electrons and neutralize free radicals. This property is crucial in developing therapeutic agents for conditions related to oxidative stress, such as neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

Research involving the inhibition of phospholipase A2 (PLA2) has shown that compounds similar to our target molecule can significantly reduce PLA2 activity. This inhibition is essential for preventing phospholipidosis, a pathological condition characterized by the accumulation of phospholipids in lysosomes. The IC50 values for effective inhibition were reported in the low micromolar range .

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM)Target EnzymeReference
Benzodiazole Derivative0.18Phospholipase A2
Similar Compound0.25Phospholipase A2

Scientific Research Applications

Molecular Structure and Properties

Molecular Formula : C29H31N3O3
Molecular Weight : 469.6 g/mol
Solubility : Soluble in organic solvents (e.g., dichloromethane, methanol), limited solubility in water.

The structural components of this compound include:

  • A pyrrolidine ring , which is often associated with various biological activities.
  • A benzodiazole moiety , known for its role in modulating neurotransmitter systems and potentially providing anxiolytic or sedative effects.

Antitumor Activity

Research indicates that compounds structurally similar to 1-(2,3-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one exhibit significant antitumor properties. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Activity Type
Compound AA549 (Lung)6.26 ± 0.33Antitumor
Compound BHCC827 (Lung)20.46 ± 8.63Antitumor
Compound CNCI-H358 (Lung)16.00 ± 9.38Antitumor

These results suggest that modifications in the structure of similar compounds can lead to varied biological activities, highlighting the importance of structure-activity relationships in drug design. Proposed mechanisms of action include:

  • DNA Binding : Many related compounds bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular processes critical for cancer cell proliferation.
  • Neurotransmitter Modulation : The benzodiazole component may interact with neurotransmitter systems, suggesting potential applications in treating anxiety or related disorders.

Case Study: Antitumor Effects

A study evaluated the antitumor activity of several newly synthesized derivatives similar to the target compound. Key findings included:

  • Compounds were tested using both 2D and 3D cell culture methods.
  • Higher cytotoxicity was observed in 2D assays compared to 3D models, indicating challenges in drug delivery within more complex cellular environments.

Antimicrobial Testing

In addition to antitumor effects, some studies have explored the antimicrobial properties of related compounds. For instance, derivatives of benzodiazole have shown promising results against various bacterial strains. The following table summarizes findings from antimicrobial studies:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus15 µg/mL
Compound EEscherichia coli25 µg/mL
Compound FPseudomonas aeruginosa30 µg/mL

These findings suggest that structural features of the compound contribute to its effectiveness against microbial pathogens.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.